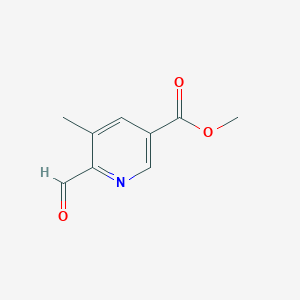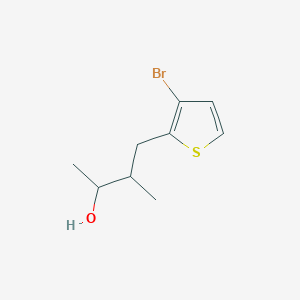
Ethyl 3-(4-chlorophenyl)-3-methyloxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-chlorophenyl)-3-methyloxirane-2-carboxylate is a chemical compound with the following structural formula:
CH3−C(O)−O−CH2−C(O)−O−C2H5
It belongs to the class of oxirane (epoxide) compounds, characterized by a three-membered cyclic ether ring. The presence of the chlorophenyl group and the ethyl ester moiety adds specific chemical properties to this compound.
Preparation Methods
Synthetic Routes:: The synthesis of Ethyl 3-(4-chlorophenyl)-3-methyloxirane-2-carboxylate involves the reaction of appropriate starting materials. One common synthetic route is the epoxidation of the corresponding alkene using a peracid (e.g., m-chloroperbenzoic acid). The reaction proceeds as follows:
Alkene Epoxidation:
Industrial Production:: Industrial production methods may involve large-scale synthesis using optimized conditions. specific industrial processes for this compound are not widely documented.
Chemical Reactions Analysis
Reactions::
Ring Opening:
- Ring-opening products: Hydrolysis of the epoxide ring yields the corresponding diol.
- Substitution products: The carboxylic acid formed after hydrolysis of the ester group.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its biological activity, especially as an antiviral or anticancer agent.
Materials Science: Its reactivity makes it useful for functionalizing surfaces or modifying polymers.
Mechanism of Action
The exact mechanism of action for this compound is not well-documented. its reactivity suggests potential interactions with cellular components or enzymes.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C12H13ClO3 |
|---|---|
Molecular Weight |
240.68 g/mol |
IUPAC Name |
ethyl 3-(4-chlorophenyl)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C12H13ClO3/c1-3-15-11(14)10-12(2,16-10)8-4-6-9(13)7-5-8/h4-7,10H,3H2,1-2H3 |
InChI Key |
DDQDBXJPGCKWGR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(O1)(C)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Chloro-6-[2-(trimethylsilyl)ethynyl]thieno[2,3-d]pyrimidine](/img/structure/B13579047.png)


![2-(4-chlorophenoxy)-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B13579077.png)





![3-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B13579116.png)

